MptpB-IN-2

MptpB inhibition IC50 Enzyme assay

Targeting MptpB without validated selectivity controls risks confounding data from off-target phosphatase inhibition. MptpB-IN-2 solves this with a fully characterized profile. - Biochemical assays: IC50 = 0.64 μM (MptpB), 4.06 μM (MptpA), 4.14 μM (PTP1B); 6.3-6.5× selectivity window - Antivirulence mechanism: MIC = 64.9 μM vs Mtb H37Rv (no direct cidal effect) - Cytotoxicity benchmark: Vero IC50 = 32.2 μg/mL for combination studies - Reference standard for assay validation, Z'-factor, and SAR studies

Molecular Formula C23H20F3NO3S2
Molecular Weight 479.5 g/mol
Cat. No. B12378062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMptpB-IN-2
Molecular FormulaC23H20F3NO3S2
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)SC1=S
InChIInChI=1S/C23H20F3NO3S2/c1-2-3-7-18(21(29)30)27-20(28)19(32-22(27)31)12-14-8-10-15(11-9-14)16-5-4-6-17(13-16)23(24,25)26/h4-6,8-13,18H,2-3,7H2,1H3,(H,29,30)/b19-12-/t18-/m0/s1
InChIKeyKQGZFTXNBJGMTQ-IZILLXMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MptpB-IN-2: Selective MptpB Inhibitor Overview


MptpB-IN-2 (compound 20) is a synthetic small-molecule inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a secreted virulence factor essential for Mtb survival within host macrophages [1]. It belongs to the 3-substituted-2-thioxothiazolidin-4-one (rhodanine) chemical class and was developed through structure-based rational design to address the cell permeability limitations of earlier MptpB inhibitors [1]. The compound exhibits a molecular weight of 479.54 g/mol and the chemical formula C23H20F3NO3S2 .

MptpB-IN-2: Selectivity Profiling Requirement


MptpB inhibitors exhibit substantial variability in potency, selectivity profiles, and physicochemical properties that preclude simple substitution. For instance, natural product-derived inhibitors such as fusarielin M (IC50 = 1.05 ± 0.08 μM) [1] and bostrycin derivatives (e.g., compound 25, IC50 = 64.6 ± 9.1 μM) [2] possess significantly different potencies and chemical scaffolds than MptpB-IN-2. Furthermore, many earlier MptpB inhibitors suffered from poor cell membrane permeability due to the presence of negatively charged moieties required to engage the highly positively charged p-loop active site [3]. MptpB-IN-2 was specifically engineered with a rhodanine-3-acetic acid scaffold to overcome this permeability barrier while maintaining target engagement [3]. The quantitative evidence below establishes the specific performance boundaries that differentiate MptpB-IN-2 from its analogs.

MptpB-IN-2: Quantitative Differentiation Evidence


Target Potency vs. Fusarielin M

MptpB-IN-2 inhibits MptpB with an IC50 of 0.64 μM, representing approximately 35-fold greater potency than the thiobarbiturate-based inhibitor compound 15 (IC50 = 22.4 μM) [1] and approximately 1.6-fold greater potency than the natural product fusarielin M (IC50 = 1.05 ± 0.08 μM) [2]. This sub-micromolar potency positions MptpB-IN-2 among the more potent synthetic MptpB inhibitors reported.

MptpB inhibition IC50 Enzyme assay

Selectivity for MptpB Over MptpA

MptpB-IN-2 demonstrates quantifiable selectivity for MptpB over the related mycobacterial phosphatase MptpA (IC50 = 4.06 μM, 6.3-fold selectivity) and the human phosphatase PTP1B (IC50 = 4.14 μM, 6.5-fold selectivity) [1]. This selectivity profile is explicitly characterized, in contrast to many earlier MptpB inhibitors where cross-reactivity data against these relevant off-targets was not systematically reported [2].

Selectivity MptpA PTP1B Off-target activity

Selectivity for MptpB over Human PTP1B

MptpB-IN-2 incorporates a rhodanine-3-acetic acid scaffold that enables cell membrane permeability while maintaining engagement with the positively charged p-loop active site [1]. This represents a significant advancement over earlier MptpB inhibitors that relied on negatively charged moieties (e.g., carboxylic acids, sulfonic acids) for p-loop binding, which severely impaired cellular penetration [2]. The rhodanine scaffold of MptpB-IN-2 occupies pocket P1 including p-loop residues (Cys160, Phe161, Ala162, Gly163, Lys164, Asp165, Arg166) through hydrogen bonding interactions without introducing additional negative charges [1].

Cell permeability Rhodanine Scaffold optimization P-loop engagement

Antimycobacterial Activity: Direct vs. Intracellular

In a macrophage infection model, the combination of MptpB-IN-2 (compound 20) with rifampicin achieved a bacterial burden reduction of more than 95%, which exceeded the reductions achieved with either compound 20 alone or rifampicin alone [1]. This synergistic effect demonstrates the potential of MptpB-IN-2 as a component of combination anti-TB therapy. In contrast, many MptpB inhibitors reported in the literature lack demonstrated intracellular efficacy or combination potential [2].

Macrophage infection Intracellular killing Combination therapy Rifampicin

MptpB-IN-2: Validated Research Applications


Biochemical Screening and Hit Validation

MptpB-IN-2 is optimally suited for in vitro studies investigating MptpB-mediated modulation of host signaling pathways, including ERK1/2, Akt, and p38 phosphorylation cascades in macrophages [1]. The compound's sub-micromolar potency (IC50 = 0.64 μM) and defined selectivity profile (6.3-fold over MptpA, 6.5-fold over PTP1B) enable confident attribution of observed cellular effects to MptpB inhibition rather than off-target phosphatase activity. Researchers should pair MptpB-IN-2 with genetic controls (e.g., MptpB knockout strains) to validate target engagement. The compound's documented cell membrane permeability [1] supports its use in intact macrophage assays without the need for membrane-permeabilizing agents.

Host-Pathogen Interaction Studies in Macrophages

Based on the demonstrated synergistic effect with rifampicin (>95% bacterial burden reduction in combination vs. either agent alone) in macrophage infection models [1], MptpB-IN-2 is particularly valuable for combination therapy screening programs. The compound's MIC of 64.9 μM against Mtb H37Rv indicates that it functions primarily as a host-directed agent rather than a direct bactericidal compound, making it suitable for studies evaluating adjunctive therapy approaches that target host-pathogen interactions rather than bacterial viability alone. Procurement of MptpB-IN-2 for these studies should prioritize suppliers providing batch-to-batch consistency in purity and activity data.

Comparator Studies with Selectivity Baselines

MptpB-IN-2 serves as an informative reference compound for SAR campaigns aimed at improving MptpB inhibitor potency and pharmacokinetic properties. Its rhodanine-3-acetic acid scaffold, which engages the p-loop residues (Cys160, Phe161, Ala162, Gly163, Lys164, Asp165, Arg166) through hydrogen bonding without introducing additional negative charges [1], provides a validated starting point for scaffold optimization. The S-configuration at the butyl-substituted acetic acid moiety is critical for activity [1], offering specific stereochemical guidance for analog design. Procurement of MptpB-IN-2 with verified enantiomeric purity is essential for accurate SAR interpretation.

In Vitro Toxicology and Therapeutic Index Assessment

Given the role of MptpB as an essential virulence factor for intracellular Mtb survival [1] and the compound's demonstrated activity in reducing bacterial burden within macrophages , MptpB-IN-2 is appropriate for studies validating MptpB as a therapeutic target in multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. The compound's selective inhibition profile [2] minimizes confounding effects from host phosphatase inhibition, enabling cleaner target validation experiments. Procurement decisions should consider the compound's solubility and stability characteristics for long-term storage of stock solutions used across extended experimental series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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